molecular formula C18H17NO5S B2576648 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide CAS No. 1448043-23-9

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide

Cat. No.: B2576648
CAS No.: 1448043-23-9
M. Wt: 359.4
InChI Key: ZRBDEJWTWZPLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide is a synthetic organic compound featuring a benzodioxole moiety linked via an oxy-butynyl chain to a phenylmethanesulfonamide group. The unique integration of the benzodioxole ring, known for its presence in various bioactive molecules , with a sulfonamide functional group makes this compound a valuable intermediate for medicinal chemistry and drug discovery research. Its structural framework suggests potential as a key scaffold for developing enzyme inhibitors or receptor ligands, given the pharmacological activities observed in other benzodioxole-containing compounds, such as kinase inhibition and endothelin receptor antagonism . Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or for probing biological mechanisms in biochemical assays. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S/c20-25(21,13-15-6-2-1-3-7-15)19-10-4-5-11-22-16-8-9-17-18(12-16)24-14-23-17/h1-3,6-9,12,19H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBDEJWTWZPLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Alkyne formation: The but-2-yn-1-yl chain can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Sulfonamide formation: The final step involves the reaction of the intermediate with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods: Industrial production would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alkenes or alkanes depending on the extent of reduction.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and other diseases.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Pathways Involved: It may affect signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Class Core Structure Key Substituents Example Compounds
Piperazine Derivatives Phenyl-ethyl-piperazine Cl, F, CF₃, Br, OCH₃ Compounds 21–24 , 25–28
Benzimidazole Derivatives Benzoimidazole F, Br, NO₂ Compounds 4d–4f
Thiadiazole Acetamides Thiadiazole-acetamide Methylthio, benzodioxolyloxy Compound 5p

Physical Properties

Melting points and solubility are influenced by substituents and salt formation:

  • Piperazine HCl Salts : Exhibit high melting points (164–203°C) due to ionic interactions. For example, compound 9 (o-tolyl-substituted) melts at 202–203°C .
  • Benzimidazoles : Lower melting points (unspecified in evidence) but likely reduced solubility due to planar aromatic cores .
  • Thiadiazole Acetamides : Moderate melting points (e.g., 171–172°C for compound 5p) .

Table 3: Melting Points of Selected Compounds

Compound Melting Point (°C) Salt Form Reference
Piperazine derivative 9 202–203 HCl
Piperazine derivative 25 171–172 HCl
Thiadiazole acetamide 5p 171–172 None

Elemental and Spectroscopic Analysis

Elemental analysis and NMR data consistently validate purity and structure:

  • Piperazine Derivatives : Carbon content aligns closely with theoretical values (e.g., 62.25% vs. 62.41% for compound 25) . Benzo[d][1,3]dioxol protons appear as singlets at δ ~5.97 ppm in ¹H NMR .
  • Thiadiazole Acetamides : ¹H NMR confirms methylenedioxy protons (δ 5.97) and acetamide NH (δ 12.85) .

Table 4: Elemental Analysis of Representative Compounds

Compound %C (Theo/Exp) %H (Theo/Exp) %N (Theo/Exp) Reference
Piperazine derivative 25 62.25/62.41 5.42/5.40 5.38/5.24
Piperazine derivative 28 71.75/71.25 6.69/6.69 3.10/2.98

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its electron-rich characteristics, enhancing interactions with biological targets. The but-2-yn-1-yl linker provides spatial flexibility, while the methanesulfonamide group is often associated with anti-inflammatory properties.

Structural Formula

The structural formula can be represented as follows:

C17H18N2O4S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzo[d][1,3]dioxole unit facilitates π-π interactions with aromatic residues in proteins, while the sulfonamide group can inhibit various enzymes involved in inflammatory pathways.

In Vitro Studies

Research has shown that compounds with similar structures exhibit significant activity against cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-70.30 - 157.4
CAMA-10.16 - 139
SKBR-30.09 - 93.08
HCC19540.51 - 157.2

These studies indicate that the compound may inhibit proliferation in various breast cancer cell lines, suggesting potential applications in oncology.

In Vivo Studies

While in vitro results are promising, further research is needed to explore in vivo efficacy and safety profiles. Animal models will be crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of structurally related compounds, it was found that certain derivatives of benzo[d][1,3]dioxole demonstrated potent inhibitory effects on tumor growth in mice models. The mechanism involved the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of sulfonamide derivatives similar to this compound. Results showed a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) in animal models treated with these compounds.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide?

The synthesis typically involves multi-step protocols, including:

  • Coupling reactions : Benzo[d][1,3]dioxole derivatives are reacted with alkynyl intermediates under controlled temperatures (60–90°C) and solvents like DMF or THF .
  • Sulfonamide formation : A sulfonyl chloride intermediate reacts with amines, requiring precise pH control (7–9) and catalysts like triethylamine .
  • Purification : Flash column chromatography (e.g., 33% Et₂O in pentane) or HPLC ensures >95% purity .

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–90°CHigher yields at 80°C
SolventDMF/THFDMF enhances reactivity
Reaction Time24–48 hoursLonger durations reduce side products

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural confirmation :
    • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.8 ppm) and sulfonamide groups (δ 3.1–3.5 ppm) .
    • HRMS : Validates molecular weight (e.g., m/z 366.4 g/mol) .
  • Purity assessment :
    • HPLC : Uses C18 columns with methanol/water gradients (95% purity threshold) .
  • Thermal stability :
    • DSC/TGA : Melting points >150°C indicate stability under storage .

Q. How is preliminary biological activity assessed for this compound?

  • In vitro assays :
    • Antimicrobial : MIC tests against S. aureus and E. coli (IC₅₀: 5–20 µM) .
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀: 10–50 µM) .
  • Enzyme inhibition : Fluorescence-based assays targeting metalloproteinases or kinases (e.g., MMP-1, IC₅₀: 0.1–1 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Cross-study validation : Compare assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Mechanistic follow-up : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity (e.g., caspase-3 activation for apoptosis) .
  • Dose-response refinement : Test broader concentration ranges (0.1–100 µM) to identify off-target effects .

Q. What strategies improve the compound’s selectivity for target enzymes?

  • Structural modifications :
    • Introduce fluorine or methyl groups to enhance binding pocket interactions (e.g., 4-fluorophenyl in increased kinase selectivity by 10-fold) .
    • Replace the sulfonamide with urea moieties to reduce off-target binding .
  • Computational modeling :
    • Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like GPCRs .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Key substituent effects :

    SubstituentBioactivity ChangeMechanism Insight
    Benzo[d][1,3]dioxole ↑ Antimicrobial activityEnhances membrane penetration
    Sulfonamide ↓ CytotoxicityReduces non-specific binding
    Fluorophenyl ↑ Kinase inhibitionStabilizes hydrophobic pockets
  • Case study : Replacing the but-2-yn-1-yl group with piperidine () improved oral bioavailability by 40% .

Q. What methodologies address stability challenges in aqueous environments?

  • Formulation strategies :
    • Use cyclodextrin encapsulation to enhance solubility and prevent hydrolysis .
    • Adjust pH to 5–6 during storage to slow degradation .
  • Degradation analysis :
    • LC-MS identifies hydrolysis byproducts (e.g., sulfonic acid derivatives) .

Data Contradiction Analysis

  • Example : Conflicting IC₅₀ values for MMP-1 inhibition (0.1 µM vs. 1 µM) may arise from assay conditions (e.g., enzyme concentration, substrate type) .
  • Resolution : Validate using orthogonal assays (e.g., FRET vs. zymography) and report full experimental parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.